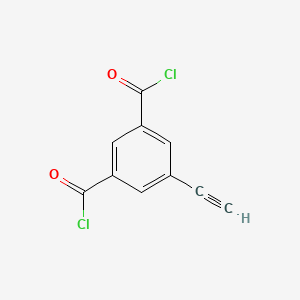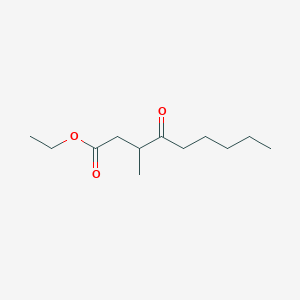
Nonanoic acid, 3-methyl-4-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanoic acid, 3-methyl-4-oxo-, ethyl ester is an organic compound with the molecular formula C12H22O3. It is an ester derived from nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonanoic acid, 3-methyl-4-oxo-, ethyl ester can be synthesized through the esterification of nonanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction involves heating the mixture under reflux conditions to facilitate the formation of the ester. The product is then purified through neutralization, washing, and distillation .
Industrial Production Methods
Industrial production of this compound typically involves the ozonolysis of oleic acid, followed by esterification with ethanol. This method is efficient and yields a high purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Nonanoic acid, 3-methyl-4-oxo-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield nonanoic acid and ethanol.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Nonanoic acid and ethanol.
Reduction: Primary alcohols.
Oxidation: Oxidized derivatives of nonanoic acid.
Applications De Recherche Scientifique
Nonanoic acid, 3-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mécanisme D'action
The mechanism of action of nonanoic acid, 3-methyl-4-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanoic acid and ethanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular functions and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanoic acid: A nine-carbon fatty acid with similar structural features but lacking the ester functional group.
Ethyl nonanoate: An ester of nonanoic acid with ethanol, similar in structure but without the 3-methyl-4-oxo substitution.
Methyl pelargonate: Another ester of nonanoic acid, but with methanol instead of ethanol.
Uniqueness
Nonanoic acid, 3-methyl-4-oxo-, ethyl ester is unique due to its specific structural features, including the 3-methyl-4-oxo substitution. This structural variation imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
344798-49-8 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
ethyl 3-methyl-4-oxononanoate |
InChI |
InChI=1S/C12H22O3/c1-4-6-7-8-11(13)10(3)9-12(14)15-5-2/h10H,4-9H2,1-3H3 |
Clé InChI |
SMJQOCFRGMBQGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C(C)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



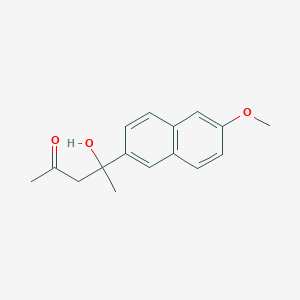
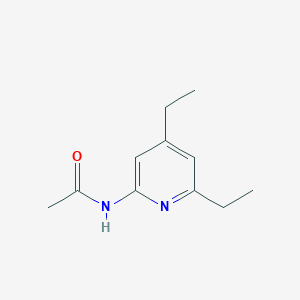
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
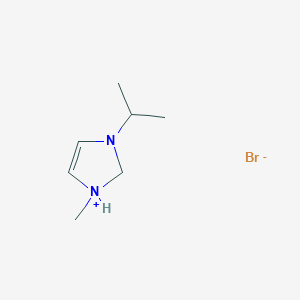
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
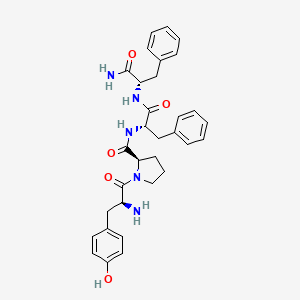
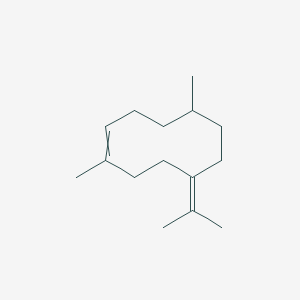
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)

